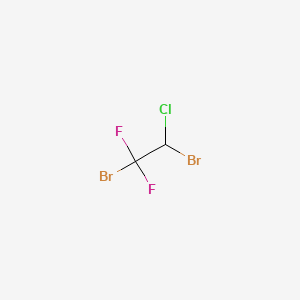

1,2-Dibromo-2-chloro-1,1-difluoroéthane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

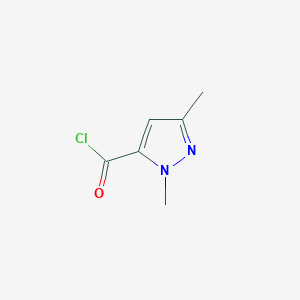

1,2-Dibromo-2-chloro-1,1-difluoroethane is a halogenated hydrocarbon with a complex molecular structure that includes bromine, chlorine, and fluorine atoms attached to an ethane backbone. This compound is of interest due to its unique combination of halogens, which may influence its physical properties, chemical reactivity, and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated hydrocarbons like 1,2-dibromo-2-chloro-1,1-difluoroethane often involves halogenation reactions where dihalides are further reacted with other halogens or halogen-containing compounds. For instance, an efficient synthesis method for a related compound, 1-chloro-2,2-difluoroethylene, was developed through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in various solvents . Although the specific synthesis of 1,2-dibromo-2-chloro-1,1-difluoroethane is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. For example, the molecular structure of 1,2-difluorotetrachloroethane was studied using electron diffraction, revealing the existence of trans and gauche isomeric forms . Similarly, the structure of 1,1-dichloro-2,2-difluoroethylene was determined by electron diffraction in the vapor phase, providing detailed information on bond distances and angles . These studies highlight the importance of molecular structure analysis in understanding the behavior of halogenated compounds.

Chemical Reactions Analysis

Halogenated hydrocarbons participate in various chemical reactions, including addition and substitution reactions. A study on the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the synthesis of perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene, among other products . This demonstrates the reactivity of such compounds under specific conditions and their potential utility in synthesizing more complex fluorinated structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structures. For instance, the electron diffraction study of 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane and 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane revealed the presence of anti and gauche+ conformers, which have implications for their physical properties and reactivity . Additionally, NMR investigations provide insights into the chemical shifts and coupling constants of halogenated compounds, which are essential for understanding their chemical behavior .

Applications De Recherche Scientifique

Données thermophysiques et thermodynamiques

Le National Institute of Standards and Technology (NIST) fournit des données thermophysiques et thermodynamiques pour le 1,2-Dibromo-2-chloro-1,1-difluoroéthane . Ces données sont cruciales pour comprendre le comportement du composé dans diverses conditions, ce qui peut être utile dans des domaines tels que l'ingénierie chimique et la science des matériaux .

Synthèse d'alcènes multihalogénés

Le this compound a été utilisé dans la synthèse d'alcènes multihalogénés . Ces structures ont été trouvées dans plusieurs matériaux multifonctionnels et molécules biologiquement importantes . La réaction implique un intermédiaire difluoroéthylène hautement réactif, qui est produit par la réaction entre l'halothane et le KOH .

Safety and Hazards

1,2-Dibromo-2-chloro-1,1-difluoroethane is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Propriétés

IUPAC Name |

1,2-dibromo-2-chloro-1,1-difluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCCTZALDPXCGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371390 |

Source

|

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

421-36-3 |

Source

|

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)